1-Phenyl-3-(pyridin-2-ylmethyl)thiourea
Overview
Description
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea is an organosulfur compound with the molecular formula C13H13N3S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridin-2-ylmethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-(aminomethyl)pyridine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or pyridin-2-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The phenyl and pyridin-2-ylmethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
- 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea
- N-Phenylthiourea
Comparison: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-2-ylmethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-phenyl-3-(pyridin-2-ylmethyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKKKCMEOLENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353225 | |
Record name | SBB042385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75160-54-2 | |
Record name | SBB042385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.